

An In-Depth Technical Guide to the Spectroscopic Data of Anabasamine

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Compound of Interest

Compound Name: Anabasamine

CAS No.: 400738-05-8

Cat. No.: B132836

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

Anabasamine, a naturally occurring piperidine alkaloid, presents a unique structural framework that has garnered interest within the scientific community. This technical guide provides a comprehensive analysis of the spectroscopic data of **anabasamine**, with a primary focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by offering a detailed interpretation of the spectral characteristics that define the molecule's architecture. Through a meticulous examination of ^1H and ^{13}C NMR, 2D NMR techniques (COSY, HSQC, HMBC), and mass spectral fragmentation patterns, this guide aims to facilitate the unambiguous identification and structural elucidation of **anabasamine**.

Introduction to Anabasamine

Anabasamine is a bipyridyl alkaloid characterized by a pyridine ring linked to a second pyridine ring which is, in turn, substituted with an N-methylpiperidine moiety. Its chemical formula is $\text{C}_{16}\text{H}_{19}\text{N}_3$, and its IUPAC name is 5-(1-methylpiperidin-2-yl)-2-(pyridin-3-

yl)pyridine[1]. The presence of multiple nitrogen atoms and a chiral center on the piperidine ring makes **anabasamine** an interesting target for synthetic and pharmacological studies. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and for tracking its metabolic fate in biological systems.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

Molecular Ion and High-Resolution Mass Spectrometry (HRMS)

The nominal molecular weight of **anabasamine** is 253 g/mol. In mass spectrometry, **anabasamine** typically appears as the protonated molecule $[M+H]^+$ in positive ion mode, with a monoisotopic mass of 254.1657. High-resolution mass spectrometry provides the exact mass, which can be used to confirm the elemental composition. For **anabasamine** ($C_{16}H_{19}N_3$), the calculated exact mass of the protonated molecule $[C_{16}H_{20}N_3]^+$ is 254.1657.

Fragmentation Pattern

The fragmentation of **anabasamine** in the mass spectrometer is influenced by the stability of the resulting fragment ions. The N-methylpiperidine and bipyridyl moieties are key features directing the fragmentation pathways. A proposed fragmentation pattern is outlined below:

- α -Cleavage adjacent to the piperidine nitrogen: A common fragmentation pathway for N-alkyl piperidines is the cleavage of the C-C bond alpha to the nitrogen atom. This can lead to the formation of a stable iminium ion. For **anabasamine**, this would involve the loss of a C_4H_9 radical from the piperidine ring, or cleavage at the bond connecting the piperidine to the pyridine ring.
- Formation of the N-methylpyridinium cation: Cleavage of the bond between the piperidine and pyridine rings can result in the formation of an N-methyl-2-arylpyridinium cation.
- Fragmentation of the bipyridyl system: The bipyridyl core can also undergo fragmentation, although it is generally more stable.

Table 1: Key Mass Spectral Fragments of **Anabasamine**

m/z (Proposed)	Ion Formula (Proposed)	Description
253	$[\text{C}_{16}\text{H}_{19}\text{N}_3]^+$	Molecular Ion (M^+)
254	$[\text{C}_{16}\text{H}_{20}\text{N}_3]^+$	Protonated Molecular Ion ($[\text{M}+\text{H}]^+$)
98	$[\text{C}_6\text{H}_{12}\text{N}]^+$	N-methyl- Δ^1 -piperidinium ion
157	$[\text{C}_{10}\text{H}_7\text{N}_2]^+$	Bipyridyl fragment
171	$[\text{C}_{11}\text{H}_{11}\text{N}_2]^+$	Fragment from cleavage within the piperidine ring

Note: The fragmentation pattern can vary depending on the ionization technique (e.g., EI, ESI) and collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A complete assignment of the ^1H and ^{13}C NMR spectra is essential for the unambiguous identification of **anabasamine**.

Disclaimer: As of the date of this guide, a complete, experimentally verified, and published set of assigned ^1H and ^{13}C NMR data for **anabasamine** could not be located in the public domain. The following assignments are therefore predictive, based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **anabasamine** is expected to show distinct signals for the protons of the two pyridine rings, the N-methylpiperidine ring, and the N-methyl group.

Table 2: Predicted ^1H NMR Chemical Shifts for **Anabasamine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	~8.9	d	~2.0
H-6'	~8.6	dd	~4.8, 1.5
H-4'	~8.2	dt	~8.0, 2.0
H-5'	~7.4	ddd	~8.0, 4.8, 0.8
H-4	~8.7	d	~2.5
H-6	~8.4	d	~8.5
H-3	~7.8	dd	~8.5, 2.5
H-2''	~3.0	m	
H-6''eq	~2.7	m	
H-6''ax	~2.1	m	
N-CH ₃	~2.2	s	
H-3'', H-4'', H-5''	1.2 - 1.8	m	

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **anabasamine** will display 16 distinct signals corresponding to the 16 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **Anabasamine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~155
C-5	~148
C-3'	~135
C-2'	~150
C-6'	~149
C-4'	~137
C-5'	~124
C-3	~134
C-4	~138
C-6	~121
C-2''	~67
C-6''	~57
C-3''	~26
C-5''	~24
C-4''	~35
N-CH ₃	~42

2D NMR Spectroscopy

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity within the molecule.

- COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For **anabasamine**, COSY would be used to trace the spin systems within the piperidine ring and the two pyridine rings.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ^1H and ^{13}C nuclei. The HSQC spectrum is invaluable for assigning the carbon signals based on the assigned proton signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for connecting the different structural fragments of **anabasamine**, such as linking the piperidine ring to the pyridine ring and the two pyridine rings to each other.

Experimental Protocols

The following are general protocols for acquiring high-quality NMR and MS data for **anabasamine**.

NMR Sample Preparation and Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of purified **anabasamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , MeOD, or DMSO-d_6). The choice of solvent can affect the chemical shifts.
- 1D NMR Acquisition:
 - Acquire a ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum.
- 2D NMR Acquisition:
 - Acquire a phase-sensitive DQF-COSY spectrum.
 - Acquire a phase-sensitive HSQC spectrum optimized for a one-bond $J(\text{C,H})$ of ~ 145 Hz.
 - Acquire an HMBC spectrum with a long-range coupling delay optimized for $J(\text{C,H})$ of 8-10 Hz.

Mass Spectrometry Data Acquisition

- Sample Preparation: Prepare a dilute solution of **anabasamine** (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
- Data Acquisition:
 - Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI).
 - Acquire a full scan mass spectrum to determine the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ($[M+H]^+$) to obtain fragmentation data. Vary the collision energy to observe a range of fragment ions.

Visualization of Structural Connectivity

The following diagram illustrates the key HMBC correlations that would be expected for **anabasamine**, providing a visual representation of how the different parts of the molecule are connected.

Caption: Key predicted HMBC correlations in **Anabasamine**.

Conclusion

This technical guide provides a framework for understanding the spectroscopic characteristics of **anabasamine**. While a complete set of experimentally verified NMR data remains to be published, the predictive analysis presented here, based on established spectroscopic principles, offers a robust starting point for researchers. The mass spectrometry data, coupled with the proposed fragmentation pathways, provides complementary information for the confident identification of this alkaloid. As research into **anabasamine** and related compounds continues, this guide will serve as a foundational document to be updated with new experimental findings.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 161313, **Anabasamine**. Retrieved from [[Link](#)].

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Sources

- 1. Anabasamine | C16H19N3 | CID 161313 - PubChem [pubchem.ncbi.nlm.nih.gov]
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